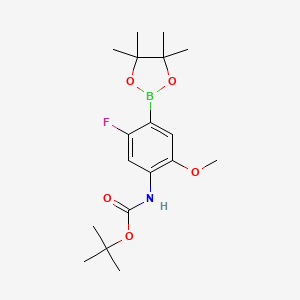

4-(Boc-amino)-2-fluoro-5-methoxybenzeneboronic acid pinacol ester

Overview

Description

4-(Boc-amino)-2-fluoro-5-methoxybenzeneboronic acid pinacol ester is a useful research compound. Its molecular formula is C18H27BFNO5 and its molecular weight is 367.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Use in Suzuki Coupling Reactions

Pinacolboronate esters, including derivatives like 4-(Boc-amino)-2-fluoro-5-methoxybenzeneboronic acid pinacol ester, play a crucial role in Suzuki coupling reactions. These reactions are pivotal for connecting organic building blocks in the total synthesis of complex molecules. Specific strategies are developed to overcome analytical challenges posed by these esters, such as their facile hydrolysis, to ensure quality in synthesis processes (Zhong et al., 2012).

2. Creation of Complex Organic Compounds

The synthesis of benzene- and pyridinediboronic acids, and their derivatives, involves reactions with borane in THF leading to intermediates which, upon hydrolysis, yield benzene- and pyridinediboronic acids. These compounds are essential in creating complex organic structures, including certain pinacol esters (Mandolesi et al., 2002).

3. Studying the Polarity Enhancement in Boronate Esters

Research involving nitro-substituted stilbeneboronate pinacol esters, including their fluoro-adducts, reveals insights into fluoride ion-induced polarity enhancement. These studies aid in understanding the changes in electronic systems of such compounds, providing valuable information for the development of advanced materials and chemical processes (Oehlke et al., 2007).

4. Enantioselective Synthesis in Organic Chemistry

Aryl pinacolboronic esters are effectively used in enantioselective intramolecular hydroarylation of unactivated ketones, showcasing their versatility in creating asymmetric organic compounds. This process complements traditional nucleophiles like Grignards, zinc, and lithium reagents in creating enantioselective, intramolecular additions to unactivated ketones (Gallego & Sarpong, 2012).

Future Directions

: Clausen, F., Kischkewitz, M., Bergander, K., & Studer, A. (2019). Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes. Chemical Science, 10(24), 6347–6352. DOI: 10.1039/C9SC02067E : How Tall Is Mount Everest? For Nepal, It’s a Touchy Question. (2018, February 3). The New York Times. Link : Mount Everest. (n.d.). Wikipedia. Link : How Big is the Pinacol Boronic Ester as a Substituent? (2021, August 30). Angewandte Chemie International Edition. [Link](https

Mechanism of Action

Target of Action

Boronic acids and their esters, such as this compound, are often used in the design of new drugs and drug delivery devices . They are particularly considered as boron-carriers suitable for neutron capture therapy .

Mode of Action

The compound’s mode of action is largely dependent on its chemical structure and the specific targets it interacts with. As a boronic ester, it can undergo hydrolysis, a reaction that is influenced by the substituents in the aromatic ring and the pH of the environment . The rate of this reaction is considerably accelerated at physiological pH . This hydrolysis can lead to changes in the compound’s structure, potentially affecting its interaction with its targets.

Biochemical Pathways

For instance, they are often used in Suzuki-Miyaura cross-coupling reactions, which are widely applied in organic synthesis .

Pharmacokinetics

It’s important to note that the compound’s stability in water is marginal , which could impact its bioavailability. The rate of hydrolysis of the compound is considerably accelerated at physiological pH , which could also influence its pharmacokinetic properties.

Action Environment

The action of this compound is influenced by environmental factors such as pH. The rate of hydrolysis of the compound, a key aspect of its mode of action, is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability could be significantly influenced by the pH of its environment.

Biochemical Analysis

Biochemical Properties

4-(Boc-amino)-2-fluoro-5-methoxybenzeneboronic acid pinacol ester plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds. This compound interacts with various enzymes and proteins, facilitating the transfer of boron atoms to organic molecules. The nature of these interactions often involves the formation of boronate esters, which can further react with other biomolecules. For instance, it can interact with enzymes involved in oxidative stress responses, such as catalase and peroxidase, by forming reversible covalent bonds with their active sites .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of kinases and phosphatases, thereby affecting signal transduction pathways. Additionally, it can alter gene expression by interacting with transcription factors and other DNA-binding proteins. These interactions can lead to changes in cellular metabolism, including alterations in the levels of reactive oxygen species (ROS) and other metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the inhibition of specific enzymes by forming stable boronate complexes with their active sites. This inhibition can lead to the downregulation of certain metabolic pathways and the activation of others. Additionally, this compound can bind to DNA and RNA, affecting gene expression and protein synthesis. The formation of boronate esters with nucleic acids can result in changes in the structure and function of these biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis and degradation when exposed to water or acidic conditions. Long-term studies have shown that it can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity. These effects are often dose-dependent and can vary based on the specific experimental conditions .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, this compound can have beneficial effects, such as reducing oxidative stress and modulating immune responses. At higher doses, it can exhibit toxic effects, including cellular damage and apoptosis. These adverse effects are often associated with the accumulation of boronate esters in tissues, leading to disruptions in cellular homeostasis and metabolic processes .

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites. These metabolites can further interact with other biomolecules, affecting metabolic flux and the levels of key metabolites. Additionally, this compound can influence the activity of enzymes involved in the detoxification of reactive oxygen species, thereby modulating oxidative stress responses .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and accumulation in specific cellular compartments. These interactions can affect the localization and concentration of the compound, influencing its biological activity. For example, it can be transported into the nucleus, where it can interact with DNA and RNA, affecting gene expression and protein synthesis .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, it can be localized to the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, it can be targeted to the endoplasmic reticulum, affecting protein folding and secretion .

Properties

IUPAC Name |

tert-butyl N-[5-fluoro-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27BFNO5/c1-16(2,3)24-15(22)21-13-10-12(20)11(9-14(13)23-8)19-25-17(4,5)18(6,7)26-19/h9-10H,1-8H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSJWIVJGGRSVRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)NC(=O)OC(C)(C)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27BFNO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(4-Amino-phenyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B3260417.png)

![7-azabicyclo[2.2.1]heptane-1-carboxylic Acid](/img/structure/B3260493.png)